4-phenyl-11-(2-phenylethyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
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Overview
Description
4-phenyl-11-(2-phenylethyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one is a complex organic compound with a unique tricyclic structure This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-11-(2-phenylethyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one typically involves a multi-step process. One common method includes the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This reaction is efficient and environmentally benign, providing good to excellent yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to scale up the synthesis while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-11-(2-phenylethyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
4-phenyl-11-(2-phenylethyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-phenyl-11-(2-phenylethyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, similar to other NSAIDs .
Comparison with Similar Compounds
Similar Compounds
- 4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0]trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
- 13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes
Uniqueness
4-phenyl-11-(2-phenylethyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one is unique due to its specific tricyclic structure and the presence of both sulfur and nitrogen atoms within the ring system
Properties
Molecular Formula |
C23H21N3OS2 |
---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
4-phenyl-11-(2-phenylethyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C23H21N3OS2/c27-22-20-18-12-14-25(13-11-16-7-3-1-4-8-16)15-19(18)29-21(20)24-23(28)26(22)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,24,28) |
InChI Key |
YUNYSYSDFFKWOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=C(S2)NC(=S)N(C3=O)C4=CC=CC=C4)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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